Cas no 79-84-5 (Thiophene-2-sulfonic acid)

Thiophene-2-sulfonic acid is a sulfur-containing heterocyclic compound with the molecular formula C₄H₄O₃S₂. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The sulfonic acid group enhances its reactivity, making it valuable for functionalization and derivatization reactions. Its thiophene backbone contributes to stability and compatibility with various reaction conditions. The compound is often utilized in catalysis, polymer chemistry, and material science due to its electron-withdrawing properties and ability to form stable salts. High purity grades are available for research and industrial applications, ensuring consistent performance in synthetic processes. Proper handling is required due to its acidic nature.
Thiophene-2-sulfonic acid structure
Thiophene-2-sulfonic acid structure
Product Name:Thiophene-2-sulfonic acid
CAS No:79-84-5
MF:C4H4O3S2
MW:164.202758789063
MDL:MFCD11870146
CID:562366
PubChem ID:165170
Update Time:2025-10-25

Thiophene-2-sulfonic acid Chemical and Physical Properties

Names and Identifiers

    • Thiophene-2-sulfonic acid
    • 2-THIOPHENESULFONIC ACID
    • 2-thiophenesulfonate
    • Thiophen-2-sulfonsaeure
    • Thiophenesulfonic acid
    • 2-Thiophenesulfonicacid
    • Thiophensulfonsaure
    • thienylsulfonic acid
    • BSXLLFUSNQCWJP-UHFFFAOYSA-N
    • AM101285
    • AB1009820
    • thiophene-2-sulfonicacid
    • MFCD11870146
    • 79-84-5
    • CS-0096224
    • DS-14139
    • SCHEMBL195296
    • FT-0688706
    • DTXSID80276544
    • C76553
    • AKOS015939635
    • DA-17326
    • MDL: MFCD11870146
    • Inchi: 1S/C4H4O3S2/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H,5,6,7)
    • InChI Key: BSXLLFUSNQCWJP-UHFFFAOYSA-N
    • SMILES: O=S(C1=CC=CS1)(O)=O

Computed Properties

  • Exact Mass: 163.96000
  • Monoisotopic Mass: 163.96
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -0.1
  • Topological Polar Surface Area: 91

Experimental Properties

  • Density: 1.614
  • Melting Point: 71-72 ºC
  • Refractive Index: 1.609
  • PSA: 90.99000
  • LogP: 2.07560

Thiophene-2-sulfonic acid Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Thiophene-2-sulfonic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Butyl ether ,  Water ;  30 min, 40 °C
Reference
Three step, one-pot process to prepare thiophene-2-carbonyl chloride (TCC), a key raw material in the manufacture of tioxazafen (Nemastrike)
Walker, Daniel P.; et al, Tetrahedron Letters, 2019, 60(12), 834-838

Production Method 2

Reaction Conditions
1.1 Reagents: Sulfur trioxide, compd. with tetrahydrofuran (1:1) Solvents: 1,2-Dichloroethane
Reference
Novel methods for sulfuration of thiophenes
Shustareva, T. K., Khimiya Geterotsiklicheskikh Soedinenii, 1987, (9), 1183-6

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium sulfite Solvents: Water ;  5 h, 70 - 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, 0 °C
Reference
Iron-catalyzed regioselective synthesis of (E)-vinyl sulfones mediated by unprotected hydroxylamines
Zhu, Lin; et al, Organic & Biomolecular Chemistry, 2022, 20(46), 9127-9131

Production Method 4

Reaction Conditions
1.1 Reagents: Phosphorus pentoxide ,  Sodium bisulfate ;  3 h, rt
Reference
Mechanochemical sulfonation of aromatic compounds using NaHSO4·H2O/P2O5
Zuo, Lu-Lu; et al, Journal of Chemical Research, 2021, 45(11-12), 942-949

Production Method 5

Reaction Conditions
1.1 Solvents: Butyl ether ;  2 h, 50 °C
2.1 Reagents: Sulfuric acid Solvents: Butyl ether ,  Water ;  30 min, 40 °C
Reference
Three step, one-pot process to prepare thiophene-2-carbonyl chloride (TCC), a key raw material in the manufacture of tioxazafen (Nemastrike)
Walker, Daniel P.; et al, Tetrahedron Letters, 2019, 60(12), 834-838

Thiophene-2-sulfonic acid Raw materials

Thiophene-2-sulfonic acid Preparation Products

Thiophene-2-sulfonic acid Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:79-84-5)Thiophene-2-sulfonic acid
Order Number:A1052742
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:36
Price ($):2147.0
Email:sales@amadischem.com

Additional information on Thiophene-2-sulfonic acid

Thiophene-2-sulfonic acid (CAS No. 79-84-5): A Key Intermediate in Modern Chemical and Pharmaceutical Research

Thiophene-2-sulfonic acid, with the chemical formula C4H4SO3H, is a significant compound in the realm of organic chemistry and pharmaceutical development. Its CAS number, CAS No. 79-84-5, identifies it as a well-characterized substance with a rich history in industrial and academic applications. This sulfonated heterocyclic compound has garnered considerable attention due to its versatile reactivity and role as a crucial intermediate in synthesizing various pharmacologically active molecules.

The structure of Thiophene-2-sulfonic acid consists of a thiophene ring substituted with a sulfonic acid group at the 2-position. This arrangement imparts unique chemical properties, making it an invaluable building block for medicinal chemists. The sulfonic acid moiety enhances solubility in water, facilitating its use in aqueous-based reactions and formulations. Additionally, the electron-withdrawing nature of the sulfonate group influences the electronic properties of the thiophene ring, enabling diverse functionalization strategies.

In recent years, Thiophene-2-sulfonic acid has found prominence in the development of novel therapeutic agents. Its derivatives have been explored as intermediates in the synthesis of drugs targeting various diseases, including cancer, inflammation, and infectious disorders. The compound’s ability to undergo nucleophilic substitution reactions makes it particularly useful in constructing complex molecular architectures essential for drug design.

One notable area of research involves the use of Thiophene-2-sulfonic acid in the synthesis of thiophene-based polymers and materials. These materials exhibit interesting optoelectronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The sulfonic acid group contributes to improved stability and processability of these polymers, enhancing their performance in practical devices.

The pharmaceutical industry has also leveraged Thiophene-2-sulfonic acid in the development of anti-inflammatory and analgesic agents. Researchers have demonstrated its utility in generating sulfonamides and other heterocyclic compounds that exhibit potent biological activity. For instance, derivatives of this compound have shown promise as inhibitors of enzymes involved in pain signaling pathways, offering potential benefits for managing chronic pain conditions.

Thiophene-2-sulfonic acid. Catalytic processes that minimize waste and energy consumption are being developed to enhance the environmental footprint of its synthesis. These efforts align with global initiatives to promote sustainable practices in chemical manufacturing, ensuring that valuable compounds like this one are produced responsibly. CAS No. 79-84-5 in academic research cannot be overstated. It serves as a benchmark compound for teaching and learning purposes, helping students understand complex reaction mechanisms and synthetic strategies. Professors and researchers often incorporate this compound into laboratory experiments to illustrate concepts such as electrophilic aromatic substitution and metal-catalyzed coupling reactions. Thiophene-2-sulfonic acid is a multifaceted compound with broad applications across multiple disciplines. Its unique structural features and reactivity make it indispensable in pharmaceutical research, material science, and educational settings. As scientific understanding continues to evolve, the importance of this compound is likely to grow, driving further innovation and discovery.
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Amadis Chemical Company Limited
(CAS:79-84-5)Thiophene-2-sulfonic acid
A1052742
Purity:99%
Quantity:5g
Price ($):2147.0
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